2,3,3',4,4',6-Hexabromodiphenyl ether
Overview
Description
2,3,3’,4,4’,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is one of the many brominated flame retardants used to reduce the flammability of various materials, including plastics, textiles, and electronic devices. This compound is known for its persistence in the environment and potential for bioaccumulation, raising concerns about its impact on human health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:
Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings.
Industrial Production Methods
In industrial settings, the production of 2,3,3’,4,4’,6-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: The bromination reaction is scaled up using industrial reactors, ensuring efficient mixing and temperature control.
Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often catalyzed by reducing agents or microbial activity.
Oxidation: The compound can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Debromination: Common reagents include zinc dust or sodium borohydride under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
Debromination: Lower brominated diphenyl ethers.
Oxidation: Hydroxylated diphenyl ethers.
Substitution: Halogenated derivatives with different halogens.
Scientific Research Applications
2,3,3’,4,4’,6-Hexabromodiphenyl ether has several scientific research applications:
Environmental Studies: Used as a model compound to study the environmental fate and transport of PBDEs.
Toxicology: Investigated for its toxicological effects on various organisms, including its potential endocrine-disrupting properties.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting PBDEs in environmental samples.
Material Science: Studied for its flame-retardant properties and potential alternatives in various materials.
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,6-Hexabromodiphenyl ether involves its interaction with biological systems:
Molecular Targets: It can bind to hormone receptors, such as thyroid hormone receptors, disrupting normal hormonal functions.
Pathways Involved: The compound can interfere with the synthesis and metabolism of thyroid hormones, leading to altered thyroid hormone levels and associated physiological effects.
Comparison with Similar Compounds
2,3,3’,4,4’,6-Hexabromodiphenyl ether is compared with other PBDEs:
Tetrabromodiphenyl Ether: Less brominated, lower persistence and bioaccumulation potential.
Pentabromodiphenyl Ether: Intermediate properties between tetra- and hexabromodiphenyl ethers.
Heptabromodiphenyl Ether: More brominated, higher persistence and bioaccumulation potential.
List of Similar Compounds
- Tetrabromodiphenyl ether
- Pentabromodiphenyl ether
- Heptabromodiphenyl ether
- Octabromodiphenyl ether
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(3,4-dibromophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYHHTVQOOJNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879957 | |
Record name | BDE-158 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-09-0 | |
Record name | 2,3,3',4,4',6-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-158 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',6-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8T8ZE4A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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